4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom at the 4th position and a chlorophenyl group at the 1st position of the pyrazole ring, along with a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Bromination: The pyrazole intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Introduction of the chlorophenyl group: This step involves the reaction of the brominated pyrazole with a chlorophenyl derivative, often through a coupling reaction facilitated by a palladium catalyst.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile
- 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties. Its carboxylic acid group also allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
1155927-76-6 |
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Molecular Formula |
C10H6BrClN2O2 |
Molecular Weight |
301.5 |
Purity |
95 |
Origin of Product |
United States |
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